Dimethylamine hydrobromide

Catalog No.
S802647
CAS No.
6912-12-5
M.F
C2H8BrN
M. Wt
126 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine hydrobromide

CAS Number

6912-12-5

Product Name

Dimethylamine hydrobromide

IUPAC Name

N-methylmethanamine;hydrobromide

Molecular Formula

C2H8BrN

Molecular Weight

126 g/mol

InChI

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H

InChI Key

FFJMLWSZNCJCSZ-UHFFFAOYSA-N

SMILES

CNC.Br

Canonical SMILES

CNC.Br
  • Organic Synthesis

    DMHB can act as a methylating agent in organic synthesis. This means it can transfer a methyl group (CH₃) to other molecules. While there are other more common methylating agents, DMHB may be useful in specific situations due to its unique properties ().

  • Study of Biomolecules

    DMHB has been used in some studies to investigate the interaction of small molecules with biomolecules like proteins and enzymes. The positively charged amine group (NH₂) in DMHB can potentially form hydrogen bonds with certain functional groups in biomolecules, influencing their behavior ().

  • Emerging Research Areas

    There is limited research exploring the potential applications of DMHB in other scientific areas. Some studies suggest it may have uses in material science or act as a precursor for the synthesis of other novel compounds, but further investigation is needed ().

Dimethylamine hydrobromide is a chemical compound with the formula C₂H₈BrN. It is a quaternary ammonium salt formed from dimethylamine and hydrobromic acid. This compound typically appears as a white crystalline solid, soluble in water, and has applications in various fields, including organic synthesis and pharmaceuticals. Dimethylamine hydrobromide is known for its basic properties and can form salts with acids, making it useful in numerous

Due to its nature as a weak base. When dissolved in water, it can undergo protonation to form dimethylammonium ions:

(CH3)2NH+H2O(CH3)2NH2++OH(CH_3)_2NH+H_2O\rightarrow (CH_3)_2NH_2^++OH^-

This reaction illustrates its behavior similar to ammonia, producing hydroxide ions alongside the ammonium ion. Additionally, it can react with various carbonyl compounds, forming aminals. For instance, when reacting with formaldehyde, it produces bis(dimethylamino)methane:

2(CH3)2NH+CH2O[(CH3)2N]2CH2+H2O2(CH_3)_2NH+CH_2O\rightarrow [(CH_3)_2N]_2CH_2+H_2O

Dimethylamine hydrobromide can also be involved in the formation of other derivatives through reactions with acids and bases, leading to various applications in organic synthesis .

The synthesis of dimethylamine hydrobromide typically involves the neutralization of dimethylamine with hydrobromic acid:

(CH3)2NH+HBr(CH3)2NHBr(CH_3)_2NH+HBr\rightarrow (CH_3)_2NHBr

This reaction yields dimethylamine hydrobromide directly. Alternatively, dimethylamine can be synthesized through catalytic reactions involving methanol and ammonia at elevated temperatures and pressures:

2CH3OH+NH3(CH3)2NH+2H2O2CH_3OH+NH_3\rightarrow (CH_3)_2NH+2H_2O

Both methods highlight the compound's accessibility for industrial applications .

Research has shown that dimethylamine hydrobromide interacts effectively with other compounds to form salts and derivatives beneficial in drug development. Its derivatives are particularly noted for their potential in treating infectious diseases and cancers due to their ability to modulate biological pathways. Studies focusing on these interactions provide insights into optimizing therapeutic applications .

DimethylamineC₂H₇NColorless gas; weak basePrecursor for many chemicalsDimethylamine hydrochlorideC₂H₈ClNWhite crystalline solid; soluble in waterUsed in pharmaceuticals and organic synthesisTrimethylamineC₃H₁₃NColorless gas; stronger base than dimethylamineUsed as a precursor for quaternary ammonium compoundsMethylamineCH₃NH₂Colorless gas; weaker base than dimethylamineUsed in the production of pesticides

Dimethylamine hydrobromide is unique due to its specific bromine component which influences its reactivity and applications compared to other similar amines. Its ability to form stable salts with various acids further enhances its utility in synthetic chemistry .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6912-12-5

Dates

Modify: 2023-08-15

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